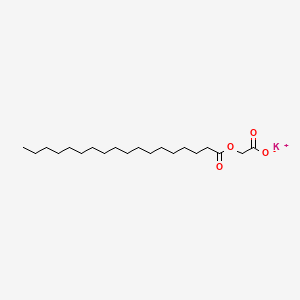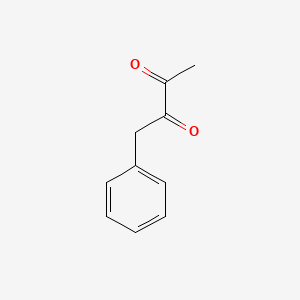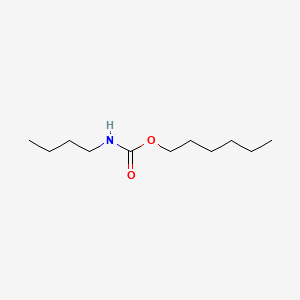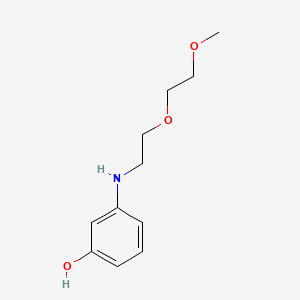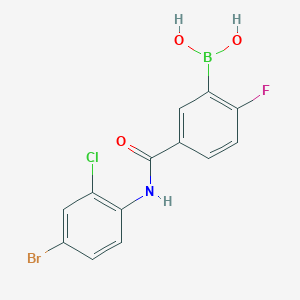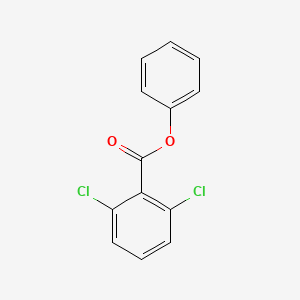
2-(1,2-Diphenylethylamino)-2-methylpropan-1-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,2-Diphenylethylamino)-2-methylpropan-1-ol;hydrochloride is a chemical compound with a complex structure that includes both aromatic and aliphatic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Diphenylethylamino)-2-methylpropan-1-ol;hydrochloride typically involves the reaction of 1,2-diphenylethylamine with 2-methylpropan-1-ol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of high-throughput screening methods can also optimize the reaction parameters to achieve maximum yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-(1,2-Diphenylethylamino)-2-methylpropan-1-ol;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-(1,2-Diphenylethylamino)-2-methylpropan-1-ol;hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 2-(1,2-Diphenylethylamino)-2-methylpropan-1-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2-(1,2-Diphenylethylamino)-2-methylpropan-1-ol;hydrochloride include:
1,2-Diphenylethylamine: Shares a similar structure but lacks the additional methylpropan-1-ol group.
Diphenylacetylene: Contains two phenyl groups attached to a C2 unit but differs in its overall structure and reactivity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
6279-00-1 |
|---|---|
Fórmula molecular |
C18H24ClNO |
Peso molecular |
305.8 g/mol |
Nombre IUPAC |
2-(1,2-diphenylethylamino)-2-methylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C18H23NO.ClH/c1-18(2,14-20)19-17(16-11-7-4-8-12-16)13-15-9-5-3-6-10-15;/h3-12,17,19-20H,13-14H2,1-2H3;1H |
Clave InChI |
XYYRWSVMLVFZLX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CO)NC(CC1=CC=CC=C1)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





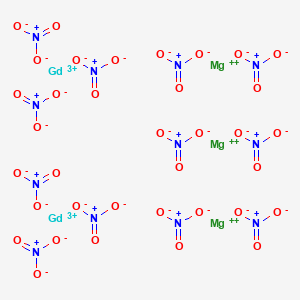
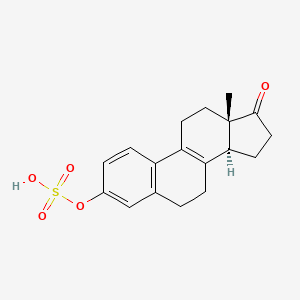
![cobalt(2+);ethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethylpyrrol-1-id-2-yl)methylidene]-2,4-dimethylpyrrole-3-carboxylate](/img/structure/B12655821.png)

